molecular formula C9H15NO3 B3060619 Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 57598-88-6

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No.: B3060619
CAS No.: 57598-88-6
M. Wt: 185.22 g/mol
InChI Key: DZIUKONHUZHETE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1-azabicyclo[222]octane-3-carboxylate is a nitrogen-containing heterocyclic compound It is known for its unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. This process often includes enantioselective construction or desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate include:

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of both a hydroxyl and a carboxylate group.

Biological Activity

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate (CAS No. 57598-88-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Its molecular formula is C9H15NO3C_9H_{15}NO_3, with a molecular weight of 185.22 g/mol. The compound's structure is critical in determining its biological activity, as it allows for interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. These interactions can modulate cellular processes, influencing pathways involved in:

  • Neurotransmission : The compound may act on neurotransmitter receptors, potentially affecting synaptic transmission and neuroprotection.
  • Enzyme Inhibition : It can inhibit certain enzymes, which may lead to altered metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against specific bacterial strains
CytotoxicityInduces cell death in cancer cell lines
NeuroprotectionProtects neurons from oxidative stress

Case Study: Anticancer Potential

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting the compound's potential as an anticancer agent.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions to ensure high yield and purity. Industrial applications include its use as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

Properties

IUPAC Name

methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-8(11)9(12)6-10-4-2-7(9)3-5-10/h7,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIUKONHUZHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN2CCC1CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384985
Record name Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57598-88-6
Record name Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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